molecular formula C25H21N3O3S B11083441 (5E)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-ylmethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

(5E)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-ylmethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11083441
M. Wt: 443.5 g/mol
InChI Key: VVSXGWFLVVBMBB-PXLXIMEGSA-N
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Description

The compound (5E)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-ylmethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a complex organic molecule that features a variety of functional groups, including imidazole, furan, and isoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-ylmethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic synthesis. The key steps include:

    Formation of the imidazole ring: This can be achieved through the condensation of an α-amino ketone with an aldehyde in the presence of an acid catalyst.

    Introduction of the furan moiety: This step involves the reaction of a furan derivative with the imidazole intermediate under basic conditions.

    Attachment of the isoquinoline group: This is typically done through a nucleophilic substitution reaction where the isoquinoline derivative is introduced to the intermediate compound.

    Final assembly: The final step involves the formation of the sulfanyl linkage and the overall cyclization to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-ylmethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one: can undergo a variety of chemical reactions, including:

    Oxidation: The furan and isoquinoline moieties can be oxidized under mild conditions using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: The sulfanyl group can be substituted with other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the furan and isoquinoline moieties.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-ylmethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-ylmethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]sulfanyl}-5-(furan-2-ylmethylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one: is unique due to its combination of multiple functional groups, which allows for a wide range of chemical reactivity and potential applications. Its structure provides a versatile platform for the development of new compounds with tailored properties.

Properties

Molecular Formula

C25H21N3O3S

Molecular Weight

443.5 g/mol

IUPAC Name

(5E)-2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5-(furan-2-ylmethylidene)-3-phenylimidazol-4-one

InChI

InChI=1S/C25H21N3O3S/c29-23(27-13-12-18-7-4-5-8-19(18)16-27)17-32-25-26-22(15-21-11-6-14-31-21)24(30)28(25)20-9-2-1-3-10-20/h1-11,14-15H,12-13,16-17H2/b22-15+

InChI Key

VVSXGWFLVVBMBB-PXLXIMEGSA-N

Isomeric SMILES

C1CN(CC2=CC=CC=C21)C(=O)CSC3=N/C(=C/C4=CC=CO4)/C(=O)N3C5=CC=CC=C5

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CSC3=NC(=CC4=CC=CO4)C(=O)N3C5=CC=CC=C5

Origin of Product

United States

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